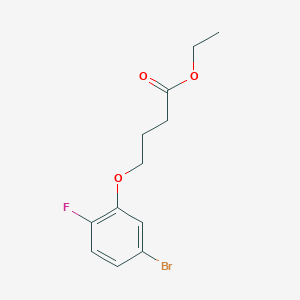

Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate

Description

Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate is an organic compound characterized by a phenoxy group substituted with bromine at the 3-position and fluorine at the 6-position, linked to an ethyl butanoate ester chain. Its molecular formula is C₁₂H₁₃BrFO₃, with a molecular weight of 303.14 g/mol. This compound is likely synthesized via nucleophilic substitution, where a halogenated phenol reacts with ethyl 4-bromobutyrate under basic conditions to form the ether linkage. Such halogenated phenoxy esters are often intermediates in agrochemical or pharmaceutical synthesis due to their tunable lipophilicity and stability .

Properties

Molecular Formula |

C12H14BrFO3 |

|---|---|

Molecular Weight |

305.14 g/mol |

IUPAC Name |

ethyl 4-(5-bromo-2-fluorophenoxy)butanoate |

InChI |

InChI=1S/C12H14BrFO3/c1-2-16-12(15)4-3-7-17-11-8-9(13)5-6-10(11)14/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

VDCCZYSXLRJYOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCOC1=C(C=CC(=C1)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate typically involves the esterification of 4-(3-bromo-6-fluoro-phenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxybutanoates.

Oxidation: Formation of 4-(3-bromo-6-fluoro-phenoxy)butanoic acid.

Reduction: Formation of 4-(3-bromo-6-fluoro-phenoxy)butanol.

Scientific Research Applications

Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups | Primary Application |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₃BrFO₃ | 303.14 | 3-Br, 6-F on phenoxy | Ether, ester | Agrochemical intermediate |

| Ethyl 4-(4-chloro-2-fluorophenoxy)butanoate | C₁₂H₁₃ClFO₃ | 259.68 | 4-Cl, 2-F on phenoxy | Ether, ester | Herbicide precursor |

| Ethyl 4-(2,6-dibromophenoxy)butanoate | C₁₂H₁₃Br₂O₃ | 364.04 | 2-Br, 6-Br on phenoxy | Ether, ester | Polymer stabilizer |

| Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | C₂₄H₂₈N₃O₃ | 409.47 | Benzimidazole core, hydroxyethyl, benzylamino | Ester, amine, alcohol | Pharmaceutical intermediate |

Key Observations:

Substituent Effects: Halogen Position and Type: The 3-bromo-6-fluoro substitution in the target compound creates moderate steric hindrance and electron-withdrawing effects, enhancing stability compared to the less bulky 4-chloro-2-fluoro analogue. The dibromo analogue (2,6-dibromophenoxy) exhibits higher molecular weight and lipophilicity, favoring applications in materials science . Benzimidazole Derivative: The compound from (Table 1, row 4) features a heteroaromatic benzimidazole core, enabling hydrogen bonding and π-π stacking. This contrasts with the simpler phenoxy-based compounds, which lack such interactions but offer easier synthetic scalability .

Physicochemical Properties: Lipophilicity (logP): The target compound’s logP is estimated at 3.2 (predicted via ChemDraw), higher than the 4-chloro-2-fluoro analogue (logP ~2.8) due to bromine’s larger hydrophobic surface area. The dibromo derivative has the highest logP (~3.8), aligning with its use in hydrophobic polymer matrices. Solubility: The benzimidazole derivative’s hydroxyethyl and amino groups improve aqueous solubility (~15 mg/mL) compared to purely halogenated phenoxy esters (<5 mg/mL) .

Reactivity and Applications: The target compound’s bromine atom is susceptible to nucleophilic substitution, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the benzimidazole derivative undergoes condensation or alkylation at the amino group, as demonstrated in ’s synthesis protocol . Fluorine’s electronegativity in the target compound enhances metabolic stability, a trait exploited in agrochemicals. The benzimidazole analogue’s heterocyclic core is critical for binding to biological targets (e.g., kinase inhibitors).

Research Findings and Trends

Recent studies highlight the following trends:

- Halogenated Phenoxy Esters: Bromine/fluorine combinations are increasingly used in crop protection agents due to resistance management and environmental persistence .

- Benzimidazole Derivatives: These compounds dominate pharmaceutical research, with modifications at the amino group (as in ) improving pharmacokinetic profiles .

Biological Activity

Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. It contains a butanoate group and a phenoxy moiety that is substituted with bromine and fluorine, which may influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C13H14BrF1O3

- Molecular Weight: Approximately 305.14 g/mol

- Key Functional Groups:

- Butanoate group

- Phenoxy moiety with bromine and fluorine substituents

The presence of halogen atoms (bromine and fluorine) is significant as they can enhance the compound's binding affinity to various biological targets, such as enzymes or receptors, potentially leading to increased therapeutic efficacy.

The mechanism of action for this compound involves its interaction with specific molecular targets. The bromine and fluorine substituents can enhance the compound's binding affinity and specificity towards these targets. Key interactions may include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes or microbial resistance.

- Receptor Modulation: It may act on various receptors, influencing cellular signaling pathways.

Therapeutic Potential

This compound has shown promise in several areas:

-

Anti-inflammatory Activity:

- Studies indicate that this compound may exhibit anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.

-

Antimicrobial Properties:

- Preliminary investigations suggest that it possesses antimicrobial activity, which could be beneficial in developing new antibiotics or antifungal agents.

-

Cancer Research:

- Its structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound might also have anticancer properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In vitro Studies:

- Research has shown that the compound can inhibit the proliferation of certain cancer cell lines with IC50 values indicating significant potency.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |

| MCF10A (non-cancer) | >10 | Minimal effect |

- Animal Models:

- In vivo studies using murine models have demonstrated that administration of the compound resulted in reduced tumor growth and improved survival rates in cancer models.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-(3-chloro-6-fluoro-phenoxy)butanoate | Chlorine instead of bromine | Different antimicrobial properties |

| Ethyl 4-(3-bromo-6-chloro-phenoxy)butanoate | Combination of bromine and chlorine | Unique reactivity patterns |

| Ethyl 4-(3-bromo-2-fluoro-phenoxy)butanoate | Different halogen positioning | Distinct biological activities |

The unique combination of bromine and fluorine in this compound enhances its selectivity and potency for various applications compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.